2,3-Dithiaspiro[4.4]nonane
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Overview
Description
2,3-Dithiaspiro[4.4]nonane is a chemical compound with the molecular formula C₇H₁₂S₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is characterized by the presence of two sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiaspiro[4.4]nonane typically involves the reaction of aliphatic compounds with sulfur-containing reagents. One common method includes the use of y-lactones, which undergo condensation reactions in the presence of sodium ethoxide to form the spirocyclic structure . The reaction conditions often require refluxing with a concentrated solution of sodium hydroxide, followed by decarboxylation with water or dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dithiaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various sulfur-containing derivatives .
Scientific Research Applications
2,3-Dithiaspiro[4.4]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dithiaspiro[4.4]nonane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical bonds and influence the compound’s reactivity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.4]nonane: This compound contains nitrogen atoms instead of sulfur and exhibits different chemical properties and reactivity.
1,6-Dioxaspiro[4.4]nonane: This compound has oxygen atoms in the spirocyclic structure, leading to different chemical behavior and applications.
Uniqueness
2,3-Dithiaspiro[4.4]nonane is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
80879-65-8 |
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Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2,3-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7(3-1)5-8-9-6-7/h1-6H2 |
InChI Key |
MWOATIVSSXQGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CSSC2 |
Origin of Product |
United States |
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